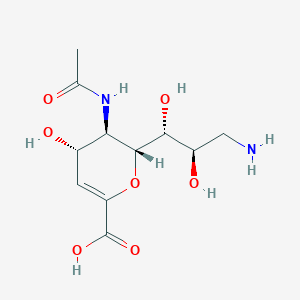
(4S)-4-Aminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-aminohexanoïque est un composé organique appartenant à la classe des acides gamma-aminés et de leurs dérivés. Il a la formule moléculaire C6H13NO2 et se caractérise par la présence d'un groupe amino lié à l'atome de carbone gamma. Ce composé est connu pour ses diverses applications dans la recherche scientifique et l'industrie.
Voies de synthèse et conditions de réaction :
Réduction de la succinimide : Une méthode implique la réduction de la succinimide dans un solvant alcoolique en présence d'un acide protique pour produire un intermédiaire 5-alcoxy-2-pyrrolidone.
Réduction par donneur d'hydrure : Une autre méthode consiste à réduire la succinimide avec un donneur d'hydrure dans un solvant alcoolique pour produire le composé souhaité.
Méthodes de production industrielle : La production industrielle de l'acide 4-aminohexanoïque implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour la rentabilité et la scalabilité, garantissant un rendement et une pureté élevés du produit final.
Types de réactions :
Oxydation : L'acide 4-aminohexanoïque peut subir des réactions d'oxydation, impliquant généralement des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Il peut participer à des réactions de substitution, où le groupe amino peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Divers agents halogénants et nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires.
Applications de recherche scientifique
L'acide 4-aminohexanoïque a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son rôle dans divers processus biologiques et ses applications thérapeutiques potentielles.
Médecine : Il a été étudié pour son utilisation potentielle dans le traitement des troubles neurologiques en raison de son interaction avec les voies de l'acide gamma-aminobutyrique (GABA).
Industrie : Le composé est utilisé dans la production de polymères et d'autres produits chimiques industriels.
Mécanisme d'action
L'acide 4-aminohexanoïque exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. L'une de ses principales cibles est l'enzyme gamma-aminobutyrique transaminase (GABA-T), qui est responsable du catabolisme de l'acide gamma-aminobutyrique (GABA) dans le cerveau. En inhibant cette enzyme, l'acide 4-aminohexanoïque augmente les niveaux d'acide gamma-aminobutyrique, conduisant à une neurotransmission inhibitrice accrue .
Composés similaires :
Acide 6-aminohexanoïque :
Acide 2-aminohexanoïque : Un autre isomère avec le groupe amino lié au deuxième atome de carbone.
Unicité : L'acide 4-aminohexanoïque est unique en raison de son interaction spécifique avec la gamma-aminobutyrique transaminase et ses applications thérapeutiques potentielles dans les troubles neurologiques. Sa structure lui permet d'inhiber efficacement l'enzyme et d'augmenter les niveaux d'acide gamma-aminobutyrique, le distinguant d'autres composés similaires .
Applications De Recherche Scientifique
4-Amino Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes and its potential therapeutic applications.
Medicine: It has been explored for its potential use in treating neurological disorders due to its interaction with gamma-aminobutyric acid (GABA) pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
4-Amino Hexanoic Acid exerts its effects by interacting with specific molecular targets and pathways. One of its primary targets is the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, 4-Amino Hexanoic Acid increases the levels of gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission .
Comparaison Avec Des Composés Similaires
6-Aminohexanoic Acid:
2-Aminohexanoic Acid: Another isomer with the amino group attached to the second carbon atom.
Uniqueness: 4-Amino Hexanoic Acid is unique due to its specific interaction with gamma-aminobutyric acid transaminase and its potential therapeutic applications in neurological disorders. Its structure allows it to effectively inhibit the enzyme and increase gamma-aminobutyric acid levels, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1334472-86-4 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(4S)-4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
ROFNJLCLYMMXCT-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](CCC(=O)O)N |
SMILES canonique |
CCC(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
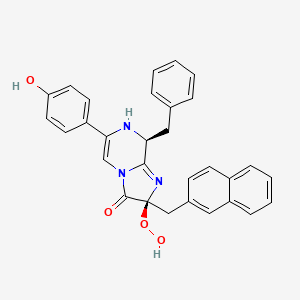
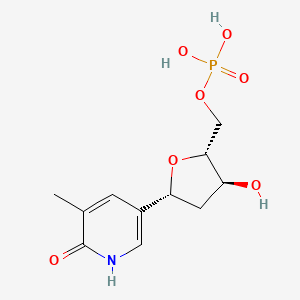
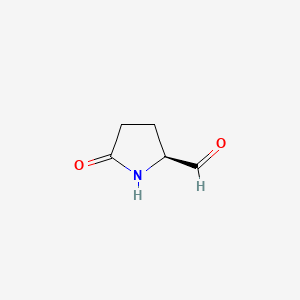
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
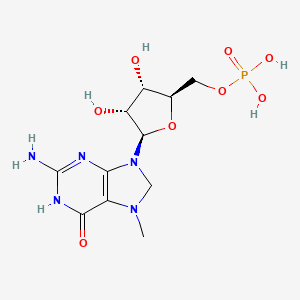

![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
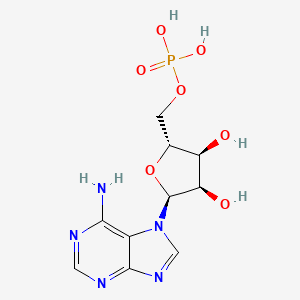

![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
